![molecular formula C12H21NO3 B1345005 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane CAS No. 1000933-99-2](/img/structure/B1345005.png)

2-(Boc-amino)-6-hydroxyspiro[3.3]heptane

Description

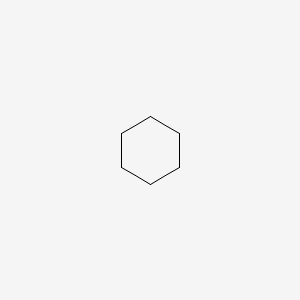

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-hydroxyspiro[3.3]heptan-6-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-4-12(5-8)6-9(14)7-12/h8-9,14H,4-7H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBQALZXPLXYDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649586 | |

| Record name | tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000933-99-2 | |

| Record name | tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Boc-amino)-6-hydroxyspiro[3.3]heptane, with the IUPAC name tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate, is a key bifunctional building block in medicinal chemistry. Its rigid, three-dimensional spiro[3.3]heptane core offers a unique structural motif that serves as a bioisosteric replacement for commonly used aromatic and saturated cyclic systems, such as benzene and piperidine. This strategic substitution can lead to improved physicochemical properties of drug candidates, including enhanced solubility and metabolic stability. Furthermore, its utility as a linker in the design of Proteolysis Targeting Chimeras (PROTACs) underscores its growing importance in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its applications in drug discovery, supported by relevant data and visualizations.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure features a spiro[3.3]heptane scaffold substituted with a Boc-protected amine at the 2-position and a hydroxyl group at the 6-position. These functional groups provide handles for further chemical modifications, making it a versatile intermediate in multi-step syntheses.

| Property | Value | Source |

| CAS Number | 1000933-99-2 | [1] |

| Molecular Formula | C₁₂H₂₁NO₃ | [2] |

| Molecular Weight | 227.31 g/mol | [2] |

| IUPAC Name | tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate | [2] |

| Predicted XLogP3 | 1.1 | [3] |

| Appearance | Solid | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the reduction of its ketone precursor, 2-(Boc-amino)-6-oxospiro[3.3]heptane (tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate). A standard and effective method for this transformation is the use of sodium borohydride, a mild and selective reducing agent.

Synthesis of this compound from 2-(Boc-amino)-6-oxospiro[3.3]heptane

Experimental Protocol:

Materials:

-

2-(Boc-amino)-6-oxospiro[3.3]heptane (1.0 eq)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve 2-(Boc-amino)-6-oxospiro[3.3]heptane in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

-

Reduction: Add sodium borohydride portion-wise to the stirred solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable component in the design of novel therapeutic agents.

Bioisosteric Replacement

The spiro[3.3]heptane scaffold is increasingly utilized as a bioisostere for common ring systems found in pharmaceuticals. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound.

-

Benzene Ring Bioisostere: The non-planar, rigid structure of the spiro[3.3]heptane core can mimic the spatial arrangement of substituents on a phenyl ring, while improving the fraction of sp³-hybridized carbons (Fsp³) in a molecule. An increased Fsp³ character is often correlated with improved solubility, metabolic stability, and reduced off-target toxicity.

-

Piperidine Bioisostere: The 2-azaspiro[3.3]heptane motif, which can be accessed from derivatives of the title compound, has been successfully employed as a replacement for the piperidine ring. This substitution can alter the basicity and lipophilicity of the molecule, potentially leading to a more favorable pharmacokinetic profile.

PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker. The linker plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation.

This compound is an attractive building block for the synthesis of PROTAC linkers. The rigid spirocyclic core can provide conformational constraint to the linker, which can be advantageous for optimizing the geometry of the ternary complex and improving the efficiency of protein degradation. The amino and hydroxyl functionalities allow for the attachment of the POI and E3 ligase ligands through various chemical handles.

While specific quantitative data for PROTACs containing the this compound linker are often proprietary and found within patent literature, the general application of spiro[3.3]heptane-based linkers has been shown to yield potent degraders. For instance, PROTACs targeting kinases have been developed where the linker composition, including rigid components like the spiro[3.3]heptane core, is critical for achieving high degradation efficiency (low nanomolar DC₅₀ values) and selectivity.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its rigid three-dimensional structure makes it an excellent bioisosteric replacement for common cyclic moieties, offering a pathway to molecules with improved drug-like properties. Furthermore, its application as a constrained linker in PROTAC design highlights its importance in the development of next-generation therapeutics that function through targeted protein degradation. The synthetic accessibility of this compound, coupled with its desirable structural features, ensures its continued and expanding role in medicinal chemistry.

References

- 1. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 4. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, synthesis, and core applications of 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane. This bifunctional molecule, identified by CAS Number 1000933-99-2, has emerged as a valuable building block in medicinal chemistry, particularly as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its spirocyclic core offers a unique three-dimensional scaffold that can influence the physicochemical and pharmacokinetic properties of drug candidates. This document details the compound's properties, provides a plausible synthetic pathway based on related structures, and discusses its role in the context of targeted protein degradation.

Core Structure and Properties

This compound, with the IUPAC name tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate, possesses a rigid spiro[3.3]heptane core. This scaffold is of significant interest in drug discovery as it can serve as a bioisostere for more common ring systems, offering improved metabolic stability and novel intellectual property. The structure features two key functional groups: a Boc-protected amine and a hydroxyl group, providing orthogonal handles for chemical modification.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1000933-99-2 | [1] |

| Molecular Formula | C₁₂H₂₁NO₃ | [1] |

| Molecular Weight | 227.30 g/mol | [1] |

| IUPAC Name | tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate | [1] |

| SMILES | CC(C)(C)OC(=O)NC1CC2(CC(O)C2)C1 | [1] |

| Predicted XlogP | 1.5 | Predicted |

| Melting Point | Not available (A related compound, tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, has a melting point of 127-129 °C) | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

The synthesis would likely begin with the commercially available 2-(Boc-amino)-6-oxospiro[3.3]heptane. The key transformation is the reduction of the ketone to the secondary alcohol.

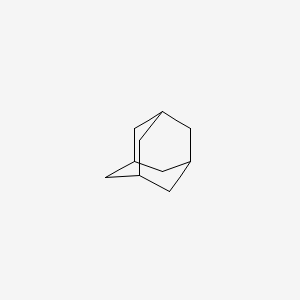

Caption: Plausible synthesis of this compound.

Postulated Experimental Protocol: Reduction of 2-(Boc-amino)-6-oxospiro[3.3]heptane

-

Dissolution: Dissolve 2-(Boc-amino)-6-oxospiro[3.3]heptane (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this compound is not publicly available. However, based on the known chemical shifts of similar structures, a predicted NMR and IR spectrum can be outlined.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks |

| ¹H NMR | δ (ppm): 4.5-5.0 (br s, 1H, NH), 3.8-4.2 (m, 1H, CH-OH), 3.5-3.9 (m, 1H, CH-NHBoc), 1.8-2.5 (m, 8H, spirocyclic CH₂), 1.44 (s, 9H, C(CH₃)₃) |

| ¹³C NMR | δ (ppm): 155-156 (C=O, Boc), 79-80 (C(CH₃)₃), 65-70 (CH-OH), 50-55 (CH-NHBoc), 35-45 (spirocyclic C and CH₂), 28.3 (C(CH₃)₃) |

| IR | ν (cm⁻¹): 3300-3500 (O-H stretch, N-H stretch), 2850-3000 (C-H stretch), 1680-1700 (C=O stretch, Boc) |

| Mass Spec (ESI-MS) | [M+H]⁺: m/z 228.16 |

Role in Drug Discovery: A Key PROTAC Linker

The primary application of this compound in drug discovery is as a rigid linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component of a PROTAC is crucial as it dictates the distance and relative orientation of the two ligands, which in turn affects the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). The rigid spiro[3.3]heptane core of this compound provides conformational constraint, which can be advantageous for optimizing ternary complex formation and improving the pharmacokinetic properties of the PROTAC.

PROTAC Synthesis Workflow

The bifunctional nature of this compound allows for sequential or orthogonal conjugation to the target protein ligand and the E3 ligase ligand. The Boc-protected amine can be deprotected to reveal a primary amine, while the hydroxyl group can be functionalized through various reactions such as etherification or esterification.

Caption: General workflow for incorporating the linker into a PROTAC.

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs containing the this compound linker operate through the ubiquitin-proteasome system (UPS). By inducing the proximity of a target protein and an E3 ubiquitin ligase, the PROTAC facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.

Caption: The PROTAC-mediated ubiquitin-proteasome pathway.

Conclusion

This compound is a key building block for the synthesis of PROTACs, a rapidly advancing therapeutic modality. Its rigid, three-dimensional structure provides a unique scaffold for linker design, potentially leading to PROTACs with improved efficacy and drug-like properties. While detailed experimental data for this specific compound is not widely published, its synthesis and characterization can be reasonably inferred from related structures. Further research and publication of its specific properties would be highly beneficial to the drug discovery community.

References

An In-depth Technical Guide to the Spiro[3.3]heptane Scaffold

The spiro[3.3]heptane scaffold has emerged as a significant motif in modern medicinal chemistry, offering a compelling solution to the challenge of moving beyond flat, aromatic structures in drug design.[1][2] Its rigid, three-dimensional geometry provides access to novel chemical space and offers favorable physicochemical properties, making it an attractive building block for researchers, scientists, and drug development professionals.[1][3] This guide provides a comprehensive overview of the spiro[3.3]heptane core, including its synthesis, key properties, and applications as a bioisosteric replacement for common aromatic and saturated rings.

Physicochemical Properties and Structural Analysis

The defining characteristic of the spiro[3.3]heptane scaffold is its rigid, non-planar structure, which is a direct consequence of its two fused cyclobutane rings. This rigidity reduces the entropic penalty upon binding to a biological target, potentially increasing potency.[4] The spirocyclic nature offers well-defined exit vectors for substituents, allowing for precise spatial orientation and exploration of a target's binding pocket.[5][6]

One of the most explored applications of spiro[3.3]heptane is as a saturated bioisostere of the benzene ring.[1][7] Unlike traditional bioisosteres like bicyclo[1.1.1]pentane or cubane which mimic the collinear vectors of a para-substituted benzene ring, spiro[3.3]heptane provides non-collinear exit vectors, enabling it to mimic mono-, meta-, and para-substituted phenyl rings.[8][9] This structural and geometric distinction offers a novel strategy for "escaping flatland" to improve properties like solubility and metabolic stability.[2]

Table 1: Comparison of Geometric Parameters This table summarizes the key geometric differences between benzene, cyclohexane, and the spiro[3.3]heptane scaffold, highlighting the unique spatial arrangement offered by the latter.

| Parameter | 1,4-disubstituted Benzene | 1,4-disubstituted Cyclohexane | 2,6-disubstituted Spiro[3.3]heptane |

| Distance (d, Å) | 2.8 | 2.5-2.6 | 3.2-3.3 |

| Angle (α, °) | 180 | 180 | 148-150 |

| Dihedral (θ, °) | 0 | 0 | 129-130 |

(Data sourced from crystallographic analysis as referenced in literature reviews[3])

Synthesis of the Spiro[3.3]heptane Core

A variety of synthetic strategies have been developed to construct the spiro[3.3]heptane framework. These methods can be broadly categorized based on the key bond-forming steps, such as formal [2+2] cyclizations and rearrangements.[1][3]

A robust and frequently cited method involves the reaction of keteneiminium salts with alkenes.[8][10] This approach allows for the modular synthesis of functionalized spiro[3.3]heptanones from readily available amides and alkenes. Another notable strategy employs a strain-relocating semipinacol rearrangement, starting from 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes.[11]

Caption: General workflow for spiro[3.3]heptanone synthesis via keteneiminium salts.

Experimental Protocol: Synthesis of Spiro[3.3]heptanones

The following is a representative protocol for the synthesis of spiro[3.3]heptanones based on the reaction of N,N-dimethylamides with alkenes, adapted from published literature.[8][12]

Materials:

-

Alkene (1.0 equiv.)

-

N,N-dimethylamide (e.g., N,N-dimethylacetamide) (1.2 equiv.)

-

Triflic anhydride (1.2 equiv.)

-

Collidine or 2,6-lutidine (1.2 equiv.)

-

1,2-dichloroethane (solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Standard glassware for organic synthesis under an inert atmosphere

Procedure:

-

To a solution of the alkene and the N,N-dimethylamide in 1,2-dichloroethane at 0 °C under an argon atmosphere, add the collidine (or lutidine).

-

Slowly add triflic anhydride to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 16 hours.

-

Cool the reaction mixture to room temperature and quench by pouring it into a saturated aqueous NaHCO₃ solution.

-

Stir the resulting mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate vinamidinium salt.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield the desired spiro[3.3]heptanone.[12]

Applications in Drug Discovery: Bioisosterism

The primary application of the spiro[3.3]heptane scaffold in drug discovery is as a bioisostere, a chemical substitute that retains the biological activity of the parent molecule.[7] It has been successfully used to replace phenyl, piperidine, and cyclohexane rings in bioactive compounds.[9][13][14] This substitution can lead to significant improvements in ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as increased solubility and metabolic stability, while also creating novel, patent-free intellectual property.[8][9]

Caption: Conceptual diagram of bioisosteric replacement using the spiro[3.3]heptane core.

Case Study 1: Benzocaine Analog

Benzocaine is a local anesthetic containing a para-substituted phenyl ring. Replacing this ring with a spiro[3.3]heptane moiety resulted in an analog with significantly different physicochemical properties but comparable anesthetic activity in vivo.[8][13]

Table 2: ADME Properties of Benzocaine and its Spiro[3.3]heptane Analog

| Compound | Solubility (PBS, pH 7.4), µM | LogD (pH 7.4) | Metabolic Stability (HLM t₁/₂, min) |

| Benzocaine HCl | 385 ± 1.4 | 1.8 ± 0.02 | 20.1 |

| Spiro[3.3]heptane Analog HCl | 332 ± 2.5 | -0.4 ± 0.06 | 56.7 |

| (Data adapted from Enamine Ltd. and ChemRxiv publications[8][13]) |

The data shows a dramatic decrease in lipophilicity (LogD) and a near three-fold increase in metabolic stability for the spiro[3.3]heptane analog, demonstrating the profound impact of this bioisosteric replacement.[13]

Case Study 2: Sonidegib Analog

Sonidegib is an anticancer drug that functions as a Hedgehog signaling pathway inhibitor by targeting the Smoothened (SMO) receptor. The meta-substituted benzene ring in Sonidegib was replaced with a spiro[3.3]heptane core, yielding two diastereomeric analogs (cis and trans).[8]

Table 3: Properties of Sonidegib and its Spiro[3.3]heptane Analogs

| Compound | clogP | logD (pH 7.4) | Metabolic Stability (CLᵢₙₜ, µL min⁻¹ mg⁻¹) |

| Sonidegib | 6.8 | ≥ 3.5 | 18 |

| trans-Analog | 6.0 | ≥ 3.5 | 36 |

| cis-Analog | 6.0 | ≥ 3.5 | 156 |

| (Data sourced from ChemRxiv[8]) |

While the lipophilicity (logD) was not significantly impacted, the replacement did lower the calculated logP (clogP).[8] The metabolic stability was reduced in the analogs, particularly the cis-isomer, but the trans-isomer retained a half-life of 47 minutes, and both analogs demonstrated nanomolar potency, confirming that the spiro[3.3]heptane core could successfully mimic the original phenyl ring's function.[8]

Case Study 3: Vorinostat Analog

Vorinostat, a histone deacetylase (HDAC) inhibitor, features a terminal phenyl ring. Replacement with the spiro[3.3]heptane scaffold produced analogs that retained similar cytotoxic and cytostatic activities in human cancer cell lines, further validating the scaffold's utility as a phenyl ring bioisostere.[8][10]

Conclusion

The spiro[3.3]heptane scaffold is a versatile and powerful tool in the arsenal of medicinal chemists. Its unique three-dimensional structure and ability to act as a non-collinear bioisostere for aromatic rings provide a clear strategy for optimizing lead compounds.[3][15] By enabling an "escape from flatland," it allows for the development of drug candidates with improved physicochemical and ADME properties, ultimately enhancing the potential for clinical success.[2] The continued development of novel synthetic routes and a deeper understanding of its structural biology will undoubtedly expand the application of this valuable scaffold in the future of drug discovery.

References

- 1. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. enamine.net [enamine.net]

- 14. scilit.com [scilit.com]

- 15. researchgate.net [researchgate.net]

The Ascendancy of Spiro[3.3]heptane in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel molecular scaffolds that can overcome the limitations of traditional drug candidates. In this quest for innovation, the rigid, three-dimensional spiro[3.3]heptane motif has emerged as a compelling structural element. Its unique conformational constraints and favorable physicochemical properties have positioned it as a valuable bioisosteric replacement for common aromatic and saturated cyclic systems, offering a pathway to "escape from flatland" and explore new chemical space.[1][2][3] This technical guide provides an in-depth exploration of the role of spiro[3.3]heptane in drug discovery, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Physicochemical Properties and Bioisosteric Potential

The spiro[3.3]heptane scaffold is a saturated bicyclic system characterized by two cyclobutane rings sharing a single carbon atom. This arrangement imparts a high degree of rigidity and a well-defined three-dimensional geometry.[2] One of the most significant applications of the spiro[3.3]heptane core is as a bioisostere for the benzene ring.[4][5][6] By replacing a flat, aromatic ring with a saturated, non-planar spirocycle, medicinal chemists can often improve key drug-like properties such as solubility and metabolic stability, while maintaining or even enhancing biological activity.[5]

The non-coplanar arrangement of the exit vectors in disubstituted spiro[3.3]heptanes allows them to mimic the spatial orientation of substituents on mono-, meta-, and para-substituted benzene rings.[4][5] This versatility has been demonstrated in the successful replacement of the phenyl group in several approved drugs, leading to the generation of novel, patent-free analogs with retained or improved pharmacological profiles.[5][6]

Applications in Drug Discovery: Case Studies

The utility of the spiro[3.3]heptane scaffold has been showcased in the development of analogs of several clinically used drugs.

Sonidegib Analog (Hedgehog Pathway Inhibitor)

Sonidegib is an anticancer drug that functions by inhibiting the Hedgehog signaling pathway, a crucial regulator of embryonic development and cellular proliferation.[6] A spiro[3.3]heptane-containing analog of Sonidegib has been synthesized where the meta-substituted phenyl ring is replaced by the spirocyclic core. This modification resulted in a compound that retained high potency in biological assays.[6]

Vorinostat Analog (HDAC Inhibitor)

Vorinostat is a histone deacetylase (HDAC) inhibitor used for the treatment of cutaneous T-cell lymphoma.[6][7] An analog has been developed in which the phenyl ring of Vorinostat is replaced with a spiro[3.3]heptane moiety. This substitution led to a novel, bioactive compound, demonstrating the potential of this scaffold in epigenetic drug discovery.[6][8]

Benzocaine Analog (Local Anesthetic)

Benzocaine is a widely used local anesthetic.[6] A spiro[3.3]heptane-based analog has been synthesized and shown to exhibit significant antinociceptive effects, comparable to that of Benzocaine itself, highlighting the scaffold's applicability in the development of new anesthetic agents.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for spiro[3.3]heptane-containing compounds and their parent drugs, where available.

| Compound | Target/Assay | IC50 / Activity | Reference |

| Sonidegib Analog | Hedgehog Signaling (Gli-Luc) | Potent inhibition (specific values not detailed) | [6] |

| Vorinostat Analog | HDAC Inhibition | Bioactive (specific values not detailed) | [6] |

| Benzocaine Analog | Antinociceptive (tail flick test) | Similar activity to Benzocaine | [9] |

| 2,6-Diazaspiro[3.3]heptane Derivatives | σ2 Receptor Binding | Varied affinities (see original research for details) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of spiro[3.3]heptane-containing compounds.

Protocol 1: General Synthesis of 2,6-Diazaspiro[3.3]heptanes[4]

This protocol describes a general method for the synthesis of functionalized 2,6-diazaspiro[3.3]heptanes via reductive amination and subsequent cyclization.

Materials:

-

1-Benzyl-3-chloromethylazetidine-3-carbaldehyde

-

Primary amine or aniline

-

Acetic acid

-

Sodium triacetoxyborohydride

-

Dichloroethane (DCE)

-

Potassium tert-butoxide (t-BuOK)

-

Tetrahydrofuran (THF)

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

Reductive Amination:

-

To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in DCE, add 1 equivalent of the desired primary amine or aniline and 1 equivalent of acetic acid.

-

Stir the mixture at room temperature to form the iminium ion.

-

Add sodium triacetoxyborohydride in portions and continue stirring until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Cyclization:

-

Method A (for aryl amines): Dissolve the product from the reductive amination step in THF and add 2.2 equivalents of t-BuOK (1.0 M solution in THF). Heat the reaction at 70 °C in a sealed tube. After 90 minutes, add an additional 1 equivalent of t-BuOK and continue heating for another hour.

-

Method B (for alkyl amines): Dissolve the product from the reductive amination step in a 9:1 mixture of DMF and water. Heat the solution in a sealed tube at 110 °C with stirring for 90 minutes. Add an additional portion of water and continue heating for a further 3 hours.

-

After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final 2,6-diazaspiro[3.3]heptane derivative by column chromatography.

-

Protocol 2: Cell Viability (MTT) Assay[10][11][12]

This protocol outlines a standard procedure for assessing the cytotoxic effects of spiro[3.3]heptane-containing compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Spiro[3.3]heptane test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37 °C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37 °C, allowing the viable cells to reduce the MTT to formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add 100 µL of the solubilization solution to each well.

-

Mix thoroughly by pipetting up and down or by shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the study of spiro[3.3]heptane-containing compounds.

Caption: Hedgehog signaling pathway and the inhibitory action of a spiro[3.3]heptane Sonidegib analog on SMO.

Caption: Mechanism of HDAC inhibition by a spiro[3.3]heptane Vorinostat analog, leading to gene transcription.

Caption: General experimental workflow for the development of spiro[3.3]heptane-based drug candidates.

Conclusion

The spiro[3.3]heptane scaffold represents a significant advancement in the design of novel therapeutic agents. Its rigid, three-dimensional structure and its ability to serve as a bioisostere for key cyclic moieties provide medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The successful incorporation of this motif into analogs of existing drugs underscores its potential to generate new intellectual property and to address the ongoing challenges in drug discovery. As synthetic methodologies for accessing diverse spiro[3.3]heptane derivatives continue to expand, its role in the development of the next generation of medicines is set to grow.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands [mdpi.com]

- 6. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journal.waocp.org [journal.waocp.org]

- 9. chemrxiv.org [chemrxiv.org]

The Ascendant Role of 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the contemporary landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. The principle of "escaping from flatland" chemistry, which advocates for the incorporation of three-dimensional (3D) structural motifs, has gained significant traction.[1][2] Within this paradigm, spirocyclic systems have emerged as particularly valuable building blocks.[3][4] The spiro[3.3]heptane scaffold, a rigid and compact bicyclic system, has garnered considerable attention as a bioisosteric replacement for commonly used aromatic rings, such as benzene.[2][5] This technical guide provides an in-depth exploration of a key derivative of this scaffold: 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane . This bifunctional building block offers medicinal chemists a versatile platform for the synthesis of complex molecules with finely tuned 3D geometries, with significant applications in areas such as Proteolysis Targeting Chimeras (PROTACs).[1]

Physicochemical Properties and Structural Features

This compound, systematically named tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate, possesses a unique combination of functional groups and a rigid core that dictates its utility. The Boc-protected amine and the hydroxyl group provide orthogonal handles for subsequent chemical modifications, allowing for the controlled and directional elaboration of molecular complexity.

| Property | Value | Source |

| IUPAC Name | tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate | Advanced ChemBlocks Inc. |

| CAS Number | 1000933-99-2 | Advanced ChemBlocks Inc. |

| Molecular Formula | C12H21NO3 | Advanced ChemBlocks Inc. |

| Molecular Weight | 227.31 g/mol | Advanced ChemBlocks Inc. |

| Purity | Typically ≥97% | Advanced ChemBlocks Inc. |

| Predicted XlogP | 1.5 | PubChemLite |

| Predicted CCS ([M+H]+) | 151.5 Ų | PubChemLite |

The spiro[3.3]heptane core itself is characterized by its compact and rigid structure, which can help to lock the conformation of a drug molecule, potentially leading to increased potency and selectivity for its biological target.[6][7] The defined exit vectors of the substituents on the spirocyclic core allow for precise control over the spatial arrangement of pharmacophoric features.

Synthesis of this compound: A Representative Protocol

Experimental Protocol: A Plausible Synthetic Route

This proposed synthesis commences with the known intermediate, 6-oxospiro[3.3]heptane-2-carboxylic acid, and proceeds through a stereoselective amination followed by reduction and protection.

Step 1: Stereoselective Amination via Strecker-type Reaction

-

To a solution of 6-oxospiro[3.3]heptane-2-carboxylic acid (1.0 eq) in a suitable solvent such as methanol, add a chiral amine auxiliary, for example, (R)-α-phenylglycinol (1.1 eq). The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

-

To this mixture, add trimethylsilyl cyanide (1.2 eq) and stir the reaction at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched by the addition of water. The product, a chiral aminonitrile, is extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude aminonitrile is then subjected to acidic hydrolysis (e.g., 6M HCl, reflux) to convert the nitrile to a carboxylic acid and cleave the chiral auxiliary. Following neutralization, the resulting amino acid can be isolated.

Step 2: Reduction of the Ketone

-

The keto-amino acid from the previous step is dissolved in a suitable solvent like methanol or ethanol.

-

The solution is cooled to 0 °C, and a reducing agent such as sodium borohydride (NaBH4) (1.5 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

The reaction is quenched by the careful addition of acetone, followed by water. The product, the hydroxy-amino acid, is extracted into an organic solvent. The organic phase is dried and concentrated.

Step 3: Boc Protection of the Amine

-

The hydroxy-amino acid is dissolved in a mixture of dioxane and water.

-

To this solution, add sodium bicarbonate (2.5 eq) followed by di-tert-butyl dicarbonate (Boc2O) (1.2 eq). The reaction mixture is stirred at room temperature overnight.

-

The reaction mixture is then acidified to pH 2-3 with a dilute acid (e.g., 1M HCl) and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound-2-carboxylic acid.

Step 4: Decarboxylation (if starting from the carboxylic acid precursor)

A final decarboxylation step, if necessary, could be achieved under radical conditions or other established methods to afford the target molecule, this compound. The specific conditions would need to be optimized.

Applications in Drug Discovery

The primary application of this compound is as a bifunctional building block in the synthesis of more complex molecules for drug discovery.

PROTAC Linker Synthesis

One of the most significant and timely applications of this building block is in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the two ligands. The rigid spiro[3.3]heptane core of this compound provides a well-defined and conformationally constrained linker, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

The Boc-protected amine can be deprotected and coupled to a warhead that binds the target protein, while the hydroxyl group can be functionalized to attach the E3 ligase-binding moiety, or vice versa.

Scaffold for 3D-Rich Molecules

Beyond its use in PROTACs, this compound serves as an excellent starting point for the synthesis of a wide range of sp³-rich molecules. The ability to functionalize the amine and hydroxyl groups independently allows for the creation of diverse libraries of compounds for screening against various biological targets. The rigid spirocyclic core can be used to mimic the spatial arrangement of substituents on an aromatic ring while improving properties such as solubility and metabolic stability.[5]

Signaling Pathways and Biological Targets

While there is no specific signaling pathway exclusively associated with the this compound scaffold itself, the broader class of molecules containing the spiro[3.3]heptane core has been implicated in the modulation of a variety of biological targets. For instance, spirocyclic compounds have been explored as inhibitors of enzymes and as ligands for receptors and ion channels.[8] The incorporation of this scaffold into known pharmacophores can lead to novel intellectual property and potentially improved drug-like properties.

The true value of this building block lies in its ability to enable the exploration of novel chemical space around known biological targets. By replacing "flat" aromatic moieties with this 3D scaffold, researchers can investigate new binding interactions and potentially discover compounds with improved selectivity and reduced off-target effects.

Conclusion

This compound is a powerful and versatile building block for modern medicinal chemistry. Its rigid, 3D spiro[3.3]heptane core, combined with its orthogonal Boc-protected amine and hydroxyl functionalities, provides an exceptional platform for the synthesis of structurally novel and complex molecules. Its application as a constrained linker in PROTACs is particularly noteworthy, addressing a critical need in this rapidly expanding field. As the demand for sp³-rich compounds with improved pharmacological profiles continues to grow, the strategic incorporation of building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of the Boc Protecting Group in Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic masking and unmasking of reactive functional groups is paramount. Among the arsenal of protective chemistries, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for the temporary protection of amines. Its widespread adoption is a testament to its unique combination of stability across a broad spectrum of reaction conditions and the facility of its removal under mild acidic conditions. This in-depth technical guide provides a comprehensive overview of the Boc protecting group, from its core principles and reaction mechanisms to detailed experimental protocols and its critical role in the synthesis of complex molecules.

The Core Principle: Taming the Amine

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines.[1] This is achieved by converting the amine into a carbamate, which is significantly less reactive.[1] The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][2] This transformation allows for subsequent chemical modifications on other parts of a molecule that would otherwise be incompatible with a free amine.[3]

A key advantage of the Boc group is its orthogonality to other common amine protecting groups. It remains stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group.[1][2][4] This orthogonality is a critical feature that enables the selective deprotection of different functional groups within the same molecule, a necessity in the complex synthesis of peptides and pharmaceuticals.[4][5]

The Mechanism of Protection: A Nucleophilic Attack

The protection of an amine with Boc anhydride is a straightforward and generally high-yielding reaction. The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.[6][7] This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol.[7][8]

The reaction can be performed under various conditions, often with a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to scavenge the proton generated and drive the reaction to completion.[9][10] However, catalyst-free and solvent-free conditions have also been developed, offering more environmentally benign alternatives.[11][12]

Experimental Protocol: Boc Protection of a Primary Amine

This protocol provides a general and widely used method for the Boc protection of primary amines.

Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the primary amine (1.0 equivalent) in DCM or THF to a concentration of approximately 0.1–0.5 M in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add triethylamine (1.1–1.5 equivalents) to the solution and stir for 5 minutes at room temperature. For less reactive amines, DMAP (0.1 equivalents) can be added as a catalyst.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.05–1.2 equivalents) portion-wise to the stirred solution. The reaction is often exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature.

-

Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude Boc-protected amine.

-

Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel.

The Art of Deprotection: Leveraging Acid Lability

The Boc group is classified as an acid-labile protecting group, meaning it is readily cleaved under acidic conditions.[13][14] This deprotection proceeds through a mechanism involving protonation of the carbamate carbonyl oxygen, followed by the elimination of the stable tert-butyl cation and the formation of a carbamic acid, which spontaneously decarboxylates to yield the free amine.[6][15]

Comparative Analysis of Deprotection Reagents

The choice of acidic reagent for Boc deprotection is critical and depends on the sensitivity of other functional groups in the molecule.

| Reagent | Conditions | Advantages | Disadvantages |

| Trifluoroacetic Acid (TFA) | Neat or in DCM (e.g., 25-50% TFA/DCM) | Fast and efficient deprotection.[6][16] | Harsh conditions can cleave other acid-labile groups.[] |

| Hydrochloric Acid (HCl) | In an organic solvent (e.g., 4M HCl in dioxane) or aqueous solution.[9][16] | Cost-effective and readily available. | Can be corrosive and may require careful handling. |

| Lewis Acids (e.g., ZnBr₂, AlCl₃) | In an organic solvent (e.g., DCM).[11][16] | Offers selectivity in some cases.[18] | Stoichiometric amounts are often required, and work-up can be more complex. |

| Thermal Deprotection | High temperatures in various solvents.[19] | Avoids the use of strong acids. | Requires high temperatures which may not be suitable for all substrates. |

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-protected amino acids were foundational in the development of solid-phase peptide synthesis (SPPS), a technique that revolutionized the synthesis of peptides.[3][20] In the Boc/Bzl SPPS strategy, the α-amino group is temporarily protected with the acid-labile Boc group, while side-chain functional groups are protected with more acid-stable benzyl-based groups.[21]

The SPPS cycle involves the following key steps:

-

Deprotection: The Boc group of the resin-bound amino acid is removed with a moderately strong acid, typically trifluoroacetic acid (TFA).[3]

-

Neutralization: The resulting ammonium salt is neutralized with a hindered base like diisopropylethylamine (DIEA).

-

Coupling: The next Boc-protected amino acid is activated and coupled to the free amine of the resin-bound peptide.

-

Washing: Excess reagents and byproducts are washed away.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups using a strong acid, such as hydrofluoric acid (HF).[3]

While the Fmoc/tBu strategy has become more prevalent due to its milder deprotection conditions, the Boc/Bzl approach remains valuable, particularly for the synthesis of long or hydrophobic peptides that are prone to aggregation.[3][22]

The Role of Boc-Protected Amines in Drug Discovery and Development

The versatility and reliability of the Boc protecting group have made it an indispensable tool in the synthesis of active pharmaceutical ingredients (APIs).[23][24] Its use allows for the precise and controlled assembly of complex molecular architectures, which is crucial in the development of new therapeutics.[24]

For instance, in the synthesis of antiviral agents, anticancer drugs, and antibiotics, Boc-protected intermediates are frequently employed to ensure the selective modification of specific sites within a molecule, leading to higher yields and purities of the final drug substance.[23][24] The ability to introduce and remove the Boc group under predictable and mild conditions is a significant advantage in the multi-step syntheses that are common in drug manufacturing.[23]

Conclusion

The tert-butyloxycarbonyl protecting group is a robust and versatile tool in the arsenal of the synthetic chemist. Its predictable reactivity, well-defined stability profile, and the mild conditions required for its removal have solidified its position in both academic research and industrial drug development. A thorough understanding of its underlying mechanisms, reaction kinetics, and optimal conditions is paramount for its successful application. The protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this indispensable protecting group in their synthetic endeavors.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Accessed December 5, 2025. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry. Accessed December 5, 2025. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps. Accessed December 5, 2025. [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Accessed December 5, 2025. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Accessed December 5, 2025. [Link]

-

Fiveable. Acid-Labile Protecting Groups Definition. Fiveable. Accessed December 5, 2025. [Link]

-

PubMed. Acid-labile protecting groups for the synthesis of lipidated peptides. PubMed. Accessed December 5, 2025. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. Accessed December 5, 2025. [Link]

-

PubMed Central (PMC). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. Accessed December 5, 2025. [Link]

-

PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Accessed December 5, 2025. [Link]

-

RSC Publishing. Dual protection of amino functions involving Boc. RSC Advances. Accessed December 5, 2025. [Link]

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Accessed December 5, 2025. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. J&K Scientific LLC. Accessed December 5, 2025. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. Accessed December 5, 2025. [Link]

-

ResearchGate. Acid-labile protecting groups. ResearchGate. Accessed December 5, 2025. [Link]

-

Slideshare. T boc fmoc protocols in peptide synthesis. Slideshare. Accessed December 5, 2025. [Link]

-

Peptides.co. Mastering Solid Phase Peptide Synthesis (SPPS). Peptides.co. Accessed December 5, 2025. [Link]

-

CreoSalus. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide). CreoSalus. Accessed December 5, 2025. [Link]

-

CordenPharma. Solid Phase Peptide Synthesis: Complete Guide. CordenPharma. Accessed December 5, 2025. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. Accessed December 5, 2025. [Link]

-

PubMed. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed. Accessed December 5, 2025. [Link]

-

National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. Accessed December 5, 2025. [Link]

-

Wikipedia. Protecting group. Wikipedia. Accessed December 5, 2025. [Link]

-

The Journal of Organic Chemistry. Some novel, acid-labile amine protecting groups. The Journal of Organic Chemistry. Accessed December 5, 2025. [Link]

-

GenScript. Terminology of Antibody Drug for Boc Chemistry. GenScript. Accessed December 5, 2025. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. Application of Boc-anhydride [en.highfine.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. fiveable.me [fiveable.me]

- 14. researchgate.net [researchgate.net]

- 15. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 18. jk-sci.com [jk-sci.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. jpt.com [jpt.com]

- 21. peptide.com [peptide.com]

- 22. benchchem.com [benchchem.com]

- 23. nbinno.com [nbinno.com]

- 24. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

Physicochemical properties of spiro[3.3]heptane derivatives

An In-depth Technical Guide on the Physicochemical Properties of Spiro[3.3]heptane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The spiro[3.3]heptane motif has emerged as a compelling structural scaffold in modern drug discovery. Its inherent three-dimensionality and rigid nature offer a distinct advantage over traditional flat aromatic rings, providing a pathway to escape the "flatland" of conventional medicinal chemistry.[1][2] This guide delves into the core physicochemical properties of spiro[3.3]heptane derivatives, presenting key data, experimental methodologies, and conceptual frameworks to aid in their rational application in drug design.

Physicochemical Properties: Quantitative Data

The substitution pattern on the spiro[3.3]heptane core significantly influences its physicochemical properties, such as acidity (pKa) and lipophilicity (LogP). These parameters are critical for determining the pharmacokinetic and pharmacodynamic profile of a drug candidate.

Table 1: Acidity (pKa) of Spiro[3.3]heptane Derivatives

The acidity of carboxylic acid and amine derivatives of spiro[3.3]heptane is modulated by the presence of electron-withdrawing groups. As shown below, fluorination, particularly trifluoromethylation, leads to a notable decrease in pKa, indicating increased acidity.[1]

| Compound/Derivative | Functional Group | Substituent at C6 | pKa (21 °C) |

| 7a | Carboxylic Acid | CF3 | 4.13[1] |

| 7b | Carboxylic Acid | F2 | 4.35[1] |

| 7c | Carboxylic Acid | F | 4.62[1] |

| 7d | Carboxylic Acid | H | 4.84[1] |

| 16a | Amine Hydrochloride | CF3 | 9.31[1] |

| 16b | Amine Hydrochloride | F2 | 9.81[1] |

| 16c | Amine Hydrochloride | F | 10.23[1] |

| 16d | Amine Hydrochloride | H | 10.71[1] |

Table 2: Lipophilicity (LogP) of Spiro[3.3]heptane Amide Derivatives

Lipophilicity, a key determinant of a molecule's ability to cross cell membranes, is also tunable. Interestingly, the trend in LogP is not monotonic with increasing fluorination. While monofluorination decreases lipophilicity compared to the unsubstituted analog, di- and trifluoromethylation lead to a significant increase in LogP.[1]

| Compound/Derivative | Substituent at C6 | LogP (21 °C) |

| 28a | CF3 | 2.01[1] |

| 28b | F2 | 1.43[1] |

| 28c | F | 1.14[1] |

| 28d | H | 1.72[1] |

| 29a | CF3 | 2.18[1] |

| 29b | F2 | 1.60[1] |

| 29c | F | 1.14[1] |

| 29d | H | 2.01[1] |

Experimental Protocols

The reliable determination of physicochemical parameters is fundamental to drug discovery. Below are detailed methodologies for key experiments cited in the literature for spiro[3.3]heptane derivatives.

Synthesis of Spiro[3.3]heptane Core

A common route to construct the spiro[3.3]heptane core involves the double alkylation of a suitable precursor with a 1,1-bis(bromomethyl)cyclobutane derivative.[1][3]

Example: Synthesis of 6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid (7a)

-

Cyclization: Diethyl malonate is reacted with 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane in the presence of a base (e.g., sodium hydride) in a suitable solvent like THF to yield the spiro[3.3]heptane diester.[1]

-

Saponification: The resulting diester is then hydrolyzed using a strong base (e.g., aqueous sodium hydroxide) to form the dicarboxylic acid.[1]

-

Decarboxylation: The dicarboxylic acid is subsequently heated to induce thermal decarboxylation, yielding the target mono-carboxylic acid.[1]

Determination of Lipophilicity (LogP) by Shake-Flask Method

The "shake-flask" method is a classical and reliable technique for measuring the partition coefficient of a compound between n-octanol and water.[1]

-

Preparation of Solutions: A solution of the test compound is prepared in n-octanol that has been pre-saturated with water.

-

Partitioning: An equal volume of water (pre-saturated with n-octanol) is added to the n-octanol solution.

-

Equilibration: The biphasic mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.[4]

-

Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Acidity (pKa)

The pKa of a compound can be determined by potentiometric titration or by UV-metric methods.

-

Solution Preparation: A solution of the compound is prepared in a suitable solvent, typically water or a water/co-solvent mixture.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at which the compound is half-ionized.

Visualizations

Logical Relationship: Spiro[3.3]heptane as a Benzene Bioisostere

Spiro[3.3]heptane is increasingly utilized as a saturated, three-dimensional bioisostere for the flat phenyl ring in drug candidates.[2][5][6][7] This substitution can lead to improved physicochemical properties such as solubility and metabolic stability, while maintaining or even enhancing biological activity.[5][6]

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Experimental determination of the logP using the spectrophotometric method [repository.usmf.md]

- 5. enamine.net [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Whitepaper: The Discovery and Application of Novel Spirocyclic Diamine Scaffolds in Modern Drug Development

Abstract

The relentless pursuit of novel chemical matter with superior pharmacological profiles is a cornerstone of modern drug discovery. Traditional drug design has often been confined to two-dimensional, aromatic structures, a phenomenon aptly termed "flatland." This guide delves into the discovery of novel spirocyclic diamine scaffolds, a class of molecules offering a compelling exit from flatland. By virtue of their inherent three-dimensionality, these scaffolds provide unparalleled opportunities to explore new chemical space, enhance target engagement, and optimize pharmacokinetic properties.[1] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a narrative from conceptualization and synthesis to characterization and application, grounded in field-proven insights and authoritative scientific literature.

The Rationale: Why Spirocyclic Diamines? Escaping Flatland

For decades, medicinal chemistry has heavily relied on sp²-rich, planar molecules. While successful, this approach has led to the saturation of certain areas of chemical space and presented challenges in achieving high selectivity and favorable ADME (Administration, Distribution, Metabolism, and Excretion) properties. The concept of "escaping flatland" advocates for increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates.[1] A higher Fsp³ count correlates with increased clinical success, primarily by providing more complex, three-dimensional shapes that can lead to more specific and effective interactions with biological targets.[1]

Spirocycles, which are bicyclic systems joined by a single quaternary carbon atom, are exemplary scaffolds for achieving this three-dimensionality.[1] The incorporation of a diamine motif within this rigidified framework is particularly advantageous for several reasons:

-

Precise Vectorial Orientation: The rigid spirocyclic core orients the two amine functional groups in precise, predictable vectors in 3D space. This allows for tailored interactions with target proteins, such as forming specific hydrogen bond networks.

-

Improved Physicochemical Properties: Strategic placement of amine groups can modulate key properties like solubility and lipophilicity (LogP/LogD).[1]

-

Synthetic Versatility: The amine groups serve as versatile synthetic handles for further derivatization, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Vast Unexplored Chemical Space: The potential diversity of these scaffolds is immense. A systematic investigation of spirocycles with ring sizes from four to eight, each containing an amine, revealed that of 391 possible core structures, 285 were not previously listed in public databases like PubChem.[2][3] This highlights a vast and underexplored territory for novel drug discovery.

Figure 1: Conceptual workflow illustrating the strategic shift from 2D to 3D molecular architectures.

Designing the Scaffold: From Concept to Synthesis

The journey to novel spirocyclic diamines begins with strategic design, often aided by computational analysis of virtual libraries to map out uncharted chemical space.[3] The synthesis of these complex structures requires robust and often creative chemical strategies. Below are two authoritative approaches that exemplify the synthesis of these valuable scaffolds.

Strategy 1: Dearomatising Intramolecular Diamination

One powerful and elegant method for rapidly building molecular complexity is through dearomatisation reactions.[4] A recently developed strategy employs the dearomatising oxidation of phenols that have a urea group attached via a side chain. This complexity-generating transformation proceeds in a single operation to form intricate spirotricyclic systems containing a vicinal 1,2-diamine.[4][5]

Causality Behind the Method:

-

Starting Material: Simple, readily available phenols are used as sp²-rich precursors.

-

Oxidizing Agent: A hypervalent iodine reagent, such as Phenyliodine(III) bis(trifluoroacetate) (PIFA), is used to activate the phenol ring towards nucleophilic attack.

-

Double Nucleophile: The pendant urea acts as a "double nucleophile." The initial intramolecular attack of one urea nitrogen onto the activated phenol ring forms a spirocyclic dienone intermediate. This is immediately followed by a second intramolecular aza-Michael addition of the other urea nitrogen onto the electron-deficient dienone, forming the second ring and establishing the 1,2-diamine relationship in a stereocontrolled manner.[4] This cascade reaction is highly efficient at building the complex core.

Figure 2: Logical flow of the dearomatising intramolecular diamination cascade reaction.

Strategy 2: Ring-Closing Metathesis (RCM) Approach

A versatile, multi-step synthesis has been employed to create a variety of spirocyclic diamines with different ring sizes (e.g., azepane and azocane rings).[3] This pathway relies on the strategic construction of a diene precursor followed by a key ring-closing metathesis step.

Causality Behind the Method:

-

Precursor Assembly: The synthesis begins by building a suitable acyclic precursor containing two nitrogen atoms and two terminal alkenes. This often involves steps like N-alkylation with alkenyl halides and Grignard additions to install the necessary olefinic arms.[3][6]

-

Protecting Groups: The use of trifluoroacetyl as a protecting group for the amine is a critical choice. It is robust enough to withstand the preceding reaction conditions but can be removed under mild basic conditions (e.g., LiOH) at the end of the synthesis.[3][6]

-

Ring-Closing Metathesis (RCM): This is the key bond-forming step. The choice of catalyst is crucial. First-generation Grubbs catalysts (Grubbs I) are often effective for less-hindered substrates, while second-generation catalysts (Grubbs II) offer higher reactivity and are necessary for more sterically demanding or electron-deficient olefins.[3][6] The reaction efficiently forms the carbocyclic ring of the spiro-system.

-

Final Steps: The newly formed double bond is reduced via hydrogenation (e.g., H₂, Pd/C), and the protecting groups are removed to yield the final spirocyclic diamine scaffold.[3][6]

The Proof: Structure Elucidation and Characterization

The synthesis of a novel molecule is incomplete without rigorous confirmation of its structure. A self-validating system of analytical techniques is essential to unambiguously determine the atomic connectivity and stereochemistry of the newly formed spirocyclic diamine scaffolds.

Mandatory Analytical Workflow

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is the first line of analysis. It provides an extremely accurate mass-to-charge ratio, allowing for the confident determination of the compound's molecular formula.[7] Tandem MS (MS/MS) can be used to analyze fragmentation patterns, offering clues about the core structure.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is required for full characterization.[9]

-

¹H NMR: Confirms the presence of expected proton environments and provides information on diastereomeric purity.

-

¹³C NMR: Determines the number of unique carbon atoms, confirming the overall carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range proton-carbon correlations, allowing for the definitive piecing together of the molecular puzzle.

-

-

X-Ray Crystallography (When Possible): For crystalline solids, single-crystal X-ray diffraction is the gold standard. It provides an absolute, unambiguous 3D structure of the molecule, confirming both connectivity and relative stereochemistry.[4]

Standard Protocol for Structural Characterization

Objective: To confirm the identity and purity of a newly synthesized spirocyclic diamine scaffold.

Methodologies:

-

Sample Preparation:

-

Dissolve ~1-5 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄, DMSO-d₆) in a standard 5 mm NMR tube.

-

For HRMS, prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., Methanol, Acetonitrile).

-

-

Mass Spectrometry Analysis:

-

Acquire a full-scan mass spectrum using an HRMS instrument (e.g., TOF or Orbitrap) with electrospray ionization (ESI) in positive ion mode.

-

Compare the observed monoisotopic mass ([M+H]⁺) with the calculated theoretical mass. The mass error should be less than 5 ppm.

-

-

NMR Spectroscopy Analysis:

-

Acquire the following spectra on a 400 MHz or higher NMR spectrometer:

-

¹H NMR (16-32 scans)

-

¹³C NMR (1024-4096 scans)

-

2D ¹H-¹H COSY

-

2D ¹H-¹³C HSQC

-

2D ¹H-¹³C HMBC

-

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Integrate the ¹H NMR spectrum to determine proton ratios.

-

Analyze the 2D spectra to assign all proton and carbon signals and confirm the spirocyclic connectivity.

-

The Application: From Scaffold to Lead Compound

The true value of these novel scaffolds is realized when they are applied to solve critical challenges in drug discovery projects. Their unique 3D structures can impart significant improvements in potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement